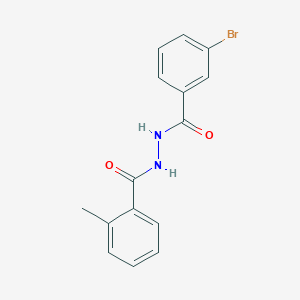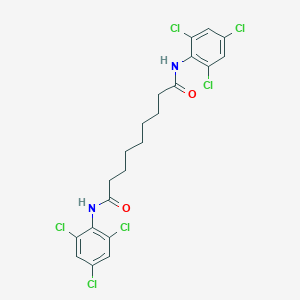![molecular formula C20H20N4O5S B464789 N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide CAS No. 289630-88-2](/img/structure/B464789.png)
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide, commonly known as DMSO2-phenylacetamide, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of sulfonamide compounds and is structurally similar to the well-known anti-inflammatory drug, sulindac.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Aryloxy-phenoxy propionates are a crucial class of herbicides due to their efficiency, broad spectrum, low toxicity, and selectivity. The compound falls into this category. Specifically, it inhibits acetyl-coenzyme A carboxylase, blocking fatty acid biosynthesis in plants. Preliminary bioassays indicate high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis at concentrations of 100 mg/L and 50 mg/L .
Iodine Adsorption
The compound’s porous organic polymers (POPs) exhibit iodine adsorption capacities. The specific surface area and iodine affinity sites play a crucial role in this property. Interestingly, the introduction of phosphorus atoms may impact the interaction with iodine .
Crystal Structure Studies
Researchers have investigated the crystal structure of a related compound, 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl) . These studies contribute to our understanding of the compound’s properties and behavior .
Environmental Contaminant Management
In the context of environmental detoxification, sulfonylurea herbicides like Bensulfuron-methyl (similar to our compound) have been studied for their degradation behavior in soils. Understanding their fate and impact is essential for sustainable management .
Biological Activity
Compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties often display excellent herbicidal activity. These groups are present in various super-efficient herbicides, emphasizing their biological significance .
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-19-13-17(22-20(23-19)29-2)24-30(26,27)16-10-8-15(9-11-16)21-18(25)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYOQQHTGLAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)
![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)
![2,5-dimethyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B464718.png)
![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)
![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)
![5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464729.png)
![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)
![1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole](/img/structure/B464747.png)
![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B464773.png)
![N-{2-[(diphenylacetyl)amino]-1-methylethyl}-2,2-diphenylacetamide](/img/structure/B464777.png)
